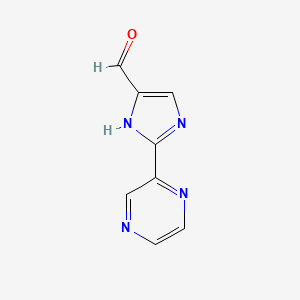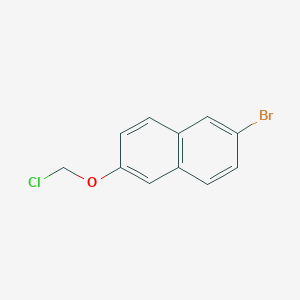
2-(2-Pyrazinyl)imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Pyrazinyl)imidazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N4O. It features an imidazole ring fused with a pyrazine ring and an aldehyde functional group at the 5-position of the imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyrazinyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrazine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Pyrazinyl)imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-(2-Pyrazinyl)imidazole-5-carboxylic acid.
Reduction: 2-(2-Pyrazinyl)imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(2-Pyrazinyl)imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) for catalysis and gas storage
Mecanismo De Acción
The mechanism of action of 2-(2-Pyrazinyl)imidazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The imidazole and pyrazine rings can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparación Con Compuestos Similares
2-(2-Pyrazinyl)imidazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-(2-Pyrazinyl)imidazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position, which may affect its reactivity and binding properties.
2-(2-Pyrazinyl)imidazole-5-carboxylic acid: The oxidized form of 2-(2-Pyrazinyl)imidazole-5-carbaldehyde, with different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both the imidazole and pyrazine rings, along with the reactive aldehyde group at the 5-position. This combination of structural features imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C8H6N4O |
|---|---|
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
2-pyrazin-2-yl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6N4O/c13-5-6-3-11-8(12-6)7-4-9-1-2-10-7/h1-5H,(H,11,12) |
Clave InChI |
VSIIVNGNRRUTFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C2=NC=C(N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzo[4,5]thieno[2,3-b]pyrrole](/img/structure/B13689457.png)








![N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)
![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)
![5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13689532.png)

![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)
